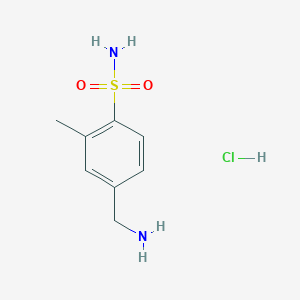

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a methylbenzene sulfonamide structure, with a hydrochloride salt form enhancing its solubility and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

Starting Material: The process begins with 2-methylbenzene-1-sulfonamide.

Aminomethylation: The sulfonamide undergoes aminomethylation using formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

Purification: Employing purification techniques such as crystallization or recrystallization to obtain high-purity product.

Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

化学反应分析

Types of Reactions

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzene derivatives.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C7H11ClN2O2S

- Molecular Weight : 222.69 g/mol

- CAS Number : 138-37-4

- InChI Key : SIACJRVYIPXFKS-UHFFFAOYSA-N

The compound features a sulfonamide functional group, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, making it a valuable compound in pharmaceutical development.

Medicinal Chemistry

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is primarily recognized for its role in the synthesis of sulfonylurea drugs, which are used to manage type 2 diabetes. It serves as an intermediate in the production of several hypoglycemic agents such as glipizide and glimepiride. These drugs work by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels in diabetic patients .

Antibacterial Activity

The compound has been investigated for its antibacterial properties, particularly as a topical agent for treating burn wounds. Its mechanism involves inhibiting bacterial growth, making it suitable for applications in wound care and infection control.

Enzyme Inhibition Studies

Research has shown that this compound can be used to study enzyme inhibition mechanisms. It has been employed in laboratory settings to investigate interactions between enzymes and potential inhibitors, contributing to the understanding of biochemical pathways and drug design.

Case Study 1: Synthesis of Sulfonylureas

A study highlighted the synthesis of various sulfonylurea derivatives using this compound as a key starting material. The research demonstrated that modifications to the sulfonamide group could enhance the pharmacological properties of these compounds, leading to improved efficacy in glucose management for diabetic patients .

Case Study 2: Antibacterial Efficacy

In a clinical setting, the topical application of formulations containing this compound was tested on burn patients. Results indicated significant reductions in infection rates compared to control groups receiving standard care without the compound. This underscores its potential as an effective antibacterial treatment in wound management.

Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of hypoglycemic agents | Key intermediate for sulfonylureas |

| Antibacterial Activity | Topical treatment for burn wounds | Effective against bacterial infections |

| Enzyme Inhibition | Research on biochemical pathways | Valuable for drug design studies |

作用机制

The mechanism of action of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity.

Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes.

相似化合物的比较

Similar Compounds

4-(Aminomethyl)benzeneboronic acid hydrochloride: Shares a similar aminomethyl group but differs in its boronic acid functionality.

4-Aminomethylphenylboronic acid hydrochloride: Similar structure with a boronic acid group instead of a sulfonamide group.

Uniqueness

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its boronic acid counterparts.

生物活性

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride, commonly known as sulfamethoxazole , is a sulfonamide antibiotic that exhibits significant biological activity against a variety of bacterial infections. This article reviews its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C7H10ClN1O2S1

- Molecular Weight : 195.68 g/mol

Sulfamethoxazole works by inhibiting the bacterial enzyme dihydropteroate synthase , which is crucial for the synthesis of folate. This inhibition disrupts bacterial growth and replication by preventing the formation of essential nucleic acids and proteins. The compound mimics para-aminobenzoic acid (PABA), a substrate for this enzyme, thus competitively inhibiting its activity.

Antibacterial Efficacy

Sulfamethoxazole is effective against a wide range of gram-positive and gram-negative bacteria. Its primary uses include treating urinary tract infections, respiratory infections, and certain types of pneumonia. Notably, it is often used in combination with trimethoprim, enhancing its antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 0.5 - 2 |

| Staphylococcus aureus | 0.25 - 1 |

| Streptococcus pneumoniae | 0.5 - 4 |

| Klebsiella pneumoniae | 1 - 8 |

Antimicrobial Activity

Research indicates that sulfamethoxazole exhibits notable antimicrobial properties against various pathogens. A study demonstrated its effectiveness against multi-drug resistant strains, highlighting its role in contemporary antibiotic therapy.

Case Study 1: Efficacy in Urinary Tract Infections

A clinical trial evaluated the effectiveness of sulfamethoxazole-trimethoprim in patients with uncomplicated urinary tract infections (UTIs). Results showed a significant reduction in infection rates compared to placebo, with an overall success rate of over 80% in eradicating the infection within three days of treatment.

Case Study 2: Treatment of Pneumocystis jirovecii Pneumonia

Sulfamethoxazole is a first-line treatment for Pneumocystis jirovecii pneumonia (PCP) in immunocompromised patients, such as those with HIV/AIDS. A retrospective analysis indicated that patients receiving sulfamethoxazole showed improved survival rates and reduced hospitalization times compared to those receiving alternative therapies.

Adverse Effects and Resistance

While generally well-tolerated, sulfamethoxazole can cause side effects such as skin rashes, gastrointestinal disturbances, and hematological reactions. Moreover, the emergence of bacterial resistance poses a significant challenge in clinical settings. Resistance mechanisms include alterations in target enzymes and increased efflux pump activity.

属性

IUPAC Name |

4-(aminomethyl)-2-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-6-4-7(5-9)2-3-8(6)13(10,11)12;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFJGTLWNURUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)S(=O)(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787855-08-6 |

Source

|

| Record name | 4-(aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。